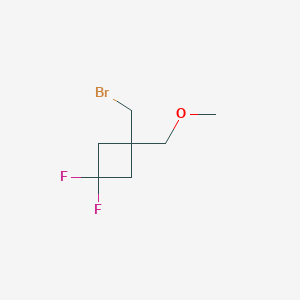

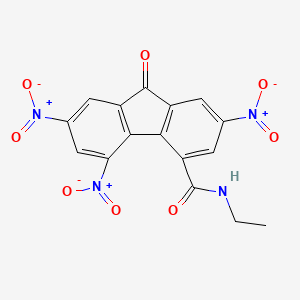

![molecular formula C13H9FN4O B2835630 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034449-34-6](/img/structure/B2835630.png)

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The synthesis of these compounds has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .科学的研究の応用

Radiolabeled Compounds for PET Imaging

The synthesis and biological evaluation of substituted fluorine-18 labeled imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their potential for PET imaging in neurodegenerative disorders (Fookes et al., 2008). Furthermore, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for tumor imaging with PET, showing promising results in biodistribution and tumor uptake studies (Jingli Xu et al., 2012).

Antiviral and Antitumor Activities

New routes for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, highlighting the potential of these compounds in antiviral research (Hebishy et al., 2020). Moreover, synthetic benzamide derivatives, like MS-27-275, have been identified with marked in vivo antitumor activity against human tumors, indicating their role as potential chemotherapeutic agents (Saito et al., 1999).

Synthesis of Benzamide-Based Compounds

The development of new synthetic routes for benzamide-based compounds has been explored, with studies on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showing significant antiviral activities (Hebishy et al., 2020). Additionally, blue fluorescence from BF2 complexes of N,O-benzamide ligands has been investigated for biological and organic material applications, demonstrating the versatility of benzamide derivatives in various fields of research (Yamaji et al., 2017).

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . Another compound, PHTPP, which is a selective estrogen receptor β (ERβ) full antagonist, has a similar pyrazolo[1,5-a]pyrimidine structure . It’s important to note that the specific targets can vary depending on the exact structure and functional groups present in the compound.

Mode of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to interact with their targets in a way that improves both the absorption and emission behaviors . This is particularly true when electron-donating groups (EDGs) are present at position 7 on the fused ring .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may interact with biochemical pathways related to light absorption and emission .

Result of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit significant inhibitory activity .

生化学分析

Biochemical Properties

The biochemical properties of 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide are largely influenced by its structural characteristics. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .

Cellular Effects

For instance, they have been used as tools for studying the dynamics of intracellular processes .

Molecular Mechanism

It is known that the presence of EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time have been observed. After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of similar compounds decreased by 89–94%, measured at their maximum wavelength .

特性

IUPAC Name |

2-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O/c14-11-4-2-1-3-10(11)13(19)17-9-7-15-12-5-6-16-18(12)8-9/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPACZXELKBTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2835552.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2835561.png)

![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2835567.png)

![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-methanesulfonylphenyl)acetamide](/img/structure/B2835568.png)

![1-(2-fluorophenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B2835570.png)